molecular formula C16H15N5O B2872852 3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034393-67-2

3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2872852
CAS No.: 2034393-67-2
M. Wt: 293.33
InChI Key: SKVMUNRQXOUHPT-UHFFFAOYSA-N
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Description

3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a pyrimidine ring, and a phenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which leads to the formation of the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5-(4-(morpholin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
  • 3-Phenyl-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
  • 3-Phenyl-5-(4-(azepan-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-phenyl-5-(4-pyrrolidin-1-ylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-2-6-12(7-3-1)14-19-16(22-20-14)13-10-17-11-18-15(13)21-8-4-5-9-21/h1-3,6-7,10-11H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVMUNRQXOUHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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